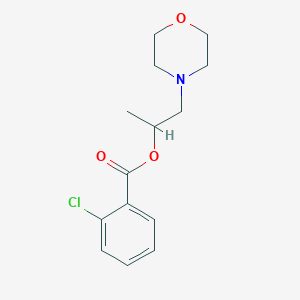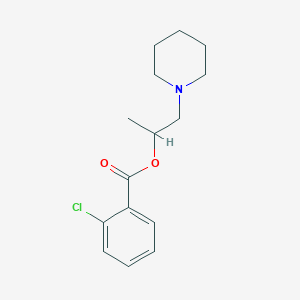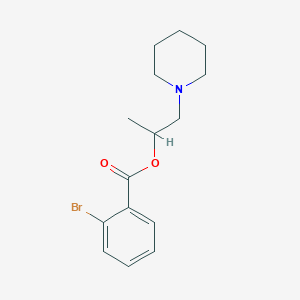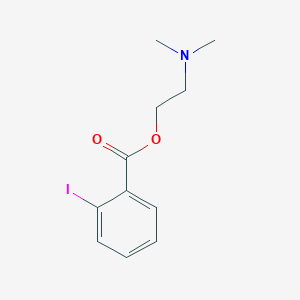![molecular formula C18H21NO3 B295111 2-[Benzyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295111.png)
2-[Benzyl(methyl)amino]ethyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Benzyl(methyl)amino]ethyl 4-methoxybenzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BMAE and is a member of the family of benzylamines. BMAE has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mécanisme D'action
The exact mechanism of action of BMAE is not fully understood, but it is thought to involve the binding of the compound to the sigma-1 receptor. This binding may alter the conformation of the receptor and modulate its activity, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
BMAE has been shown to have a variety of biochemical and physiological effects, including the modulation of calcium signaling, the regulation of protein folding, and the inhibition of certain enzymes. These effects have been studied in a variety of cell types and tissues, including neurons and cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using BMAE in lab experiments is its high affinity for the sigma-1 receptor, which allows for the specific targeting of this protein. Additionally, BMAE is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to the use of BMAE, including its potential toxicity and the need for careful dosing and handling.
Orientations Futures
There are many potential future directions for research on BMAE and other benzylamines. One area of interest is the development of new sigma-1 receptor ligands that may have improved pharmacological properties and reduced toxicity. Additionally, BMAE and other benzylamines may have potential applications in the treatment of neurological and psychiatric disorders, as well as cancer. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of these compounds.
Méthodes De Synthèse
BMAE can be synthesized using a variety of methods, including the reaction of 4-methoxybenzoic acid with benzylamine and methyl iodide. Other methods involve the use of alternative reagents and catalysts, but the overall process typically involves the formation of an amide bond between the benzylamine and the carboxylic acid group of the 4-methoxybenzoic acid.
Applications De Recherche Scientifique
BMAE has been used extensively in scientific research as a tool for studying the biochemical and physiological effects of benzylamines. One of the primary applications of BMAE has been in the study of the sigma-1 receptor, a protein that is involved in a variety of cellular processes, including calcium signaling and protein folding. BMAE has been shown to bind to the sigma-1 receptor with high affinity, making it a valuable tool for studying the structure and function of this protein.
Propriétés
Formule moléculaire |
C18H21NO3 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-[benzyl(methyl)amino]ethyl 4-methoxybenzoate |
InChI |
InChI=1S/C18H21NO3/c1-19(14-15-6-4-3-5-7-15)12-13-22-18(20)16-8-10-17(21-2)11-9-16/h3-11H,12-14H2,1-2H3 |
Clé InChI |
WPYZGURVLDJNNY-UHFFFAOYSA-N |
SMILES |
CN(CCOC(=O)C1=CC=C(C=C1)OC)CC2=CC=CC=C2 |
SMILES canonique |
CN(CCOC(=O)C1=CC=C(C=C1)OC)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Dimethylamino)methyl]-5-methylphenyl dimethylcarbamate](/img/structure/B295029.png)
![2-[(Dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate](/img/structure/B295030.png)







![2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate](/img/structure/B295047.png)
![1-Azabicyclo[2.2.2]oct-3-yl 4-ethoxybenzoate](/img/structure/B295048.png)


![1-Azabicyclo[2.2.2]oct-3-yl 3,4-dimethoxybenzoate](/img/structure/B295052.png)
